Simmitecan

Catalog No.
S548640
CAS No.
1247847-78-4
M.F
C34H39ClN4O6
M. Wt
635.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simmitecan

CAS Number

1247847-78-4

Product Name

Simmitecan

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C34H39ClN4O6

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChI Key

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl.

Solubility

Soluble in DMSO, not in water

Synonyms

Simmitecan; Camptothecin LP.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Description

The exact mass of the compound Simmitecan is 598.27913 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Simmitecan is a novel anticancer compound that serves as an ester prodrug of chimmitecan, a 9-substituted camptothecin derivative. It is designed to enhance the solubility and bioavailability of its active metabolite, chimmitecan, which exhibits potent inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. The chemical structure of simmitecan includes a dipiperidyl carbamate at position 10 of the camptothecin skeleton, which allows for improved pharmacokinetic properties compared to traditional camptothecin derivatives like irinotecan and topotecan .

Simmitecan undergoes hydrolysis in vivo, primarily mediated by carboxylesterases, to release chimmitecan. This transformation is essential for its anticancer activity. The hydrolysis reaction can be represented as follows:

simmitecancarboxylesteraseschimmitecan\text{simmitecan}\xrightarrow{\text{carboxylesterases}}\text{chimmitecan}

Chimmitecan then binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to cell death through the induction of double-strand breaks during DNA replication .

Simmitecan has demonstrated significant antitumor activity both in vitro and in vivo. In preclinical studies, chimmitecan exhibited 2–3 times greater cytotoxicity against various tumor cell lines than its predecessors, such as SN38 (the active metabolite of irinotecan) and topotecan. It has been shown to effectively inhibit tumor growth in xenograft models derived from human cancers, including pancreatic, colon, lung, and liver tumors . The compound's efficacy is particularly notable against multidrug-resistant cancer cells .

The synthesis of simmitecan involves several steps aimed at enhancing its solubility and stability. Key methods include:

  • Formation of the Ester Prodrug: The synthesis begins with the modification of camptothecin to introduce a dipiperidyl carbamate group at position 10.
  • Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography.
  • Characterization: The structure and purity are confirmed through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy .

This synthetic approach addresses the solubility issues associated with chimmitecan, allowing for better pharmacological profiles.

Simmitecan is primarily investigated for its use in cancer therapy. Clinical trials have explored its efficacy as a monotherapy and in combination with other chemotherapeutic agents such as 5-fluorouracil and thalidomide. Its unique properties make it a candidate for treating various solid tumors that exhibit resistance to conventional therapies .

Studies have assessed simmitecan's potential drug-drug interactions, particularly focusing on its metabolism by cytochrome P450 enzymes. It has been shown that simmitecan and its active metabolite do not significantly inhibit major cytochrome P450 isoforms involved in drug metabolism, suggesting a favorable interaction profile that minimizes adverse effects when co-administered with other medications .

Simmitecan shares similarities with several other camptothecin derivatives but possesses unique characteristics that enhance its therapeutic potential:

CompoundStructure TypeTopoisomerase I InhibitionSolubilityUnique Features
SimmitecanEster ProdrugStrongHighImproved solubility and reduced toxicity
IrinotecanCamptothecinModerateLowActive metabolite (SN38)
TopotecanCamptothecinModerateLowLimited efficacy against resistant tumors
ChimmitecanCamptothecinVery StrongModerateDirectly inhibits topoisomerase I

Simmitecan's enhanced solubility and bioavailability compared to traditional camptothecins make it a promising candidate for further development in cancer treatment .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

634.2558127 g/mol

Monoisotopic Mass

634.2558127 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4H02O147G

Wikipedia

Simmitecan

Dates

Modify: 2023-07-15
1: Hu Z, Sun Y, Du F, Niu W, Xu F, Huang Y, Li C. Accurate determination of the anticancer prodrug simmitecan and its active metabolite chimmitecan in various plasma samples based on immediate deactivation of blood carboxylesterases. J Chromatogr A. 2011 Sep 23;1218(38):6646-53. doi: 10.1016/j.chroma.2011.07.042. Epub 2011 Jul 23. PubMed PMID: 21839460.

Explore Compound Types